molecular formula C22H16BrN3O2 B3014074 5'-amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile CAS No. 299934-67-1

5'-amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

Cat. No.: B3014074
CAS No.: 299934-67-1
M. Wt: 434.293
InChI Key: CPORRADJORVWCB-UHFFFAOYSA-N
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Description

The compound 5'-amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile is a terphenyl derivative featuring multiple functional groups:

  • Amino group (-NH₂) at the 5' position.
  • Bromine atom (Br) at the 4'' position.
  • Methoxy groups (-OCH₃) at the 3 and 4 positions.
  • Cyano groups (-CN) at the 4' and 6' positions.

This structural complexity confers unique electronic and steric properties. The bromine atom and methoxy groups enhance electron-withdrawing and donating effects, respectively, while the cyano groups stabilize the π-conjugated system. Such features make it a candidate for applications in optoelectronics, catalysis, or as a precursor for cross-coupling reactions .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-27-20-8-5-14(9-21(20)28-2)17-10-16(13-3-6-15(23)7-4-13)18(11-24)22(26)19(17)12-25/h3-10H,26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPORRADJORVWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-amino-4’‘-bromo-3,4-dimethoxy-1,1’:3’,1’'-terphenyl-4

Biological Activity

5'-Amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile is a compound with notable structural complexity and potential biological significance. Its molecular formula is C22H16BrN3O2C_{22}H_{16}BrN_3O_2 with a molecular weight of 434.29 g/mol . This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound features a distinctive structure characterized by:

  • Amino Group : Imparts potential for interaction with biological systems.
  • Bromo and Dimethoxy Substituents : These groups can enhance lipophilicity and influence biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

1. Antimicrobial Activity

A study assessing the antibacterial properties of structurally related compounds found that those with bulky hydrophobic groups demonstrated significant antimicrobial activity. While direct studies on this specific compound are scarce, the presence of similar functional groups suggests a potential for antimicrobial efficacy .

2. Cytotoxicity in Cancer Cells

In a related investigation, compounds similar in structure to this compound were tested for cytotoxic effects on bladder cancer cells. The study revealed that these compounds could induce cell cycle arrest at the G2/M phase in a dose-dependent manner. This mechanism is crucial for developing anti-cancer agents .

3. Immunomodulatory Effects

Research into naphthoquinone derivatives has shown that compounds with similar structural features can modulate immune responses by inhibiting cytokine production. This suggests that 5'-amino-4''-bromo-3,4-dimethoxy derivatives may also possess immunomodulatory properties .

Data Tables

PropertyValue
Molecular FormulaC22H16BrN3O2
Molecular Weight434.29 g/mol
CAS NumberNot specified
Potential ActivitiesAntimicrobial, Cytotoxic
Study ReferenceActivity TestedResults
AntibacterialSignificant activity against E. coli and Bacillus subtilis
CytotoxicityInduced G2/M arrest in bladder cancer cells
ImmunomodulationInhibited cytokine production

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 5'-amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile is in the development of new pharmaceutical agents. The compound's structural characteristics make it a candidate for designing inhibitors targeting specific biological pathways.

Case Study: Anticancer Activity

Research has indicated that similar terphenyl compounds exhibit cytotoxic effects on various cancer cell lines. For instance, studies on structurally related compounds have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Organic Electronics

The compound's unique electronic properties render it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can improve the efficiency of these devices.

Case Study: OLED Performance

A study demonstrated that incorporating similar terphenyl derivatives into OLED architectures enhanced device performance by improving luminescence efficiency and stability under operational conditions.

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials with tailored properties. Its functional groups allow for further chemical modifications, leading to materials with specific mechanical or thermal characteristics.

Case Study: Polymer Composites

Research has explored the use of terphenyl-based compounds in creating polymer composites with enhanced thermal stability and mechanical strength. These materials are suitable for high-performance applications in aerospace and automotive industries.

Chemical Synthesis

This compound can also be utilized as an intermediate in various chemical syntheses, particularly in the synthesis of more complex organic molecules.

Table 2: Synthesis Pathways

Reaction TypeDescription
Nucleophilic SubstitutionCan undergo nucleophilic substitution reactions to form new derivatives.
Coupling ReactionsSuitable for cross-coupling reactions to synthesize larger aromatic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table summarizes key structural differences and similarities with analogous terphenyl/biphenyl dicarbonitriles:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
5'-Amino-4''-Br-3,4-OMe-terphenyl-4',6'-DC 4''-Br, 3/4-OMe, 5'-NH₂, 4'/6'-CN C₂₄H₁₈BrN₃O₂ Enhanced π-conjugation; potential catalyst
B1: 5'-Amino-1,1':3',1''-terphenyl-4',6'-DC No Br/OMe; only NH₂/CN C₂₂H₁₅N₃ Baseline electronic spectra studies
B2: 5'-Amino-2'-Me-terphenyl-4',6'-DC 2'-Me instead of Br/OMe C₂₃H₁₇N₃ Steric hindrance alters absorption bands
3-Amino-5-(1-naphthyl)biphenyl-2,4-DC (B3) 1-Naphthyl substituent C₂₄H₁₅N₃ Extended conjugation; red-shifted spectra
5f: 5'-Amino-2,4,4''-trihydroxy-3''-OMe-terphenyl-4',6'-DC Trihydroxy, 3''-OMe C₂₁H₁₅N₃O₄ Improved solubility in polar solvents
Compound in 4,4''-Cl, 2'-NO₂, tricarbonitrile C₂₄H₁₅Cl₂N₅O₃S Stronger H-bonding; crystallinity
Key Observations:

Methoxy groups donate electrons, counterbalancing bromine’s effects and modulating charge-transfer transitions. Naphthyl groups in B3 extend conjugation, leading to broader absorption bands .

Steric and Solubility Trends: Methyl groups (B2) increase steric hindrance, reducing reactivity in cross-coupling reactions compared to the target compound . Hydroxy groups (5f) enhance solubility in polar solvents, whereas bromine in the target compound may reduce solubility in non-polar media .

Insights:
  • The target compound likely requires brominated aryl precursors and careful control of coupling steps to avoid steric clashes from methoxy groups .
  • Microwave-assisted synthesis (e.g., 5f) offers higher yields and shorter reaction times compared to traditional methods .

Q & A

Q. Q1. What are the optimal synthetic routes for 5'-amino-4''-bromo-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving microwave-assisted solid-phase reactions. For example, intermediates (e.g., substituted chalcones) are reacted with morpholine and nitrile precursors in DMF using montmorillonite K10 as a catalyst. Post-reaction, the product is extracted with ethanol and purified via column chromatography (hexane/ethyl acetate). This method enhances yield and reduces side products compared to conventional heating .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3450 cm⁻¹, C≡N at ~2200 cm⁻¹, and C-O in methoxy groups at ~1068 cm⁻¹) .
  • ¹H NMR : Resolves aromatic protons (δ 7.0–7.6 ppm) and substituent-specific signals (e.g., methoxy at δ 3.8–4.0 ppm) .
  • Mass spectrometry : Confirms molecular weight via [M⁺] peaks (e.g., m/z 372.00 for analogs) .

Advanced Mechanistic & Structural Analysis

Q. Q3. How do bromo and methoxy substituents influence the compound’s electronic properties and reactivity?

Methodological Answer: The bromo group increases steric bulk and polarizability, altering π-π stacking in crystal structures and redox behavior. Methoxy groups donate electron density via resonance, stabilizing intermediates in nucleophilic reactions. Comparative studies of analogs (e.g., 4''-fluoro vs. 4''-bromo derivatives) show bromo’s stronger inductive effects, as evidenced by downfield shifts in ¹H NMR and reduced solubility in polar solvents .

Q. Q4. What computational tools are suitable for modeling this compound’s crystal structure?

Methodological Answer: The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For high-resolution data, employ twin refinement protocols in SHELXL to resolve overlapping peaks caused by bromine’s heavy-atom effects. Pair with density functional theory (DFT) to predict electronic transitions and verify experimental UV-vis spectra .

Structure-Property Relationships

Q. Q5. How does the terphenyl core affect photophysical properties compared to biphenyl analogs?

Methodological Answer: The extended conjugation in the terphenyl core red-shifts absorption/emission maxima (e.g., ~20 nm shift vs. biphenyls) due to enhanced π-delocalization. Steric hindrance from the 4''-bromo and 3,4-dimethoxy groups reduces aggregation-induced quenching, making it suitable for organic light-emitting diodes (OLEDs). Compare with analogs lacking bromine (e.g., B1 in ) to isolate substituent contributions .

Q. Q6. Can this compound serve as a ligand in coordination chemistry?

Methodological Answer: The amino and nitrile groups act as potential binding sites for transition metals (e.g., Cu²⁺, Pd²⁺). Design experiments with molar ratio titrations (Job’s plot) to determine stoichiometry. Use cyclic voltammetry to monitor redox activity post-coordination. Note: Bromine may compete as a weak-field ligand in certain solvents .

Advanced Applications

Q. Q7. What role could this compound play in medicinal chemistry or bioimaging?

Methodological Answer: The bromine atom enables radiolabeling (e.g., ⁷⁶Br for PET imaging). The nitrile groups allow click chemistry modifications (e.g., Huisgen cycloaddition for bioconjugation). Preliminary cytotoxicity assays on analogs (e.g., fluorinated terphenyls) show selective activity against cancer cell lines, but validate via MTT assays and ROS generation studies .

Q. Q8. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Store at 2–8°C in inert atmospheres to prevent nitrile hydrolysis. Accelerated stability testing (40°C/75% RH for 6 weeks) shows <5% degradation by HPLC. Avoid prolonged light exposure, as bromine may catalyze photooxidation of methoxy groups .

Data Contradictions & Validation

Q. Q9. How to resolve discrepancies in reported synthetic yields for terphenyl dicarbonitriles?

Methodological Answer: Variations arise from reaction scale and purification methods. For reproducibility:

  • Use microwave synthesis (e.g., 80°C, 300 W) to standardize heating.
  • Compare yields before/after column chromatography (e.g., 60% crude vs. 45% purified).
  • Cross-validate with independent techniques (e.g., elemental analysis for purity) .

Q. Q10. Why do computational predictions sometimes mismatch experimental spectral data?

Methodological Answer: DFT often neglects solvent effects and crystal packing. Improve accuracy by:

  • Including implicit solvent models (e.g., PCM for DMSO).
  • Using X-ray crystallographic coordinates as input for TD-DFT calculations .

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